Triphenylcarbinol

Description

What is Triphenylmethanol?

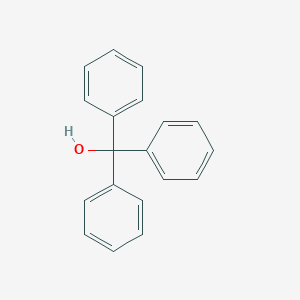

Triphenylmethanol (also called triphenylcarbinol or the TrOH) is an organic substance. It's a clear solid and is insoluble both petroleum and water ether, yet is well-soluble in ethanol, diethyl alcohol and benzene. In highly acidic solutions it gives off an intense yellow hue, due to the formation an instable "trityl" carbocation.Uses of Triphenylmethanol

Numerous derivatives of triphenylmethanol are important dyes. Triphenylmethanol forms a 1:1 molecular complex with triphenylphosphine. It is a particular the clathrate host of methanol and dimethyl sulfuroxide. It also creates clathrate inclusion complexes. It undergoes reduction to triphenylmethane by 9, l0-dihydro-10-methylacridine in the presence of perchloric acid. Triphenylmethanol was used in the synthesis of of the two-electron reduction product of pyrylogen.Triphenylmethanol (Zidovudine EP Impurity D) is triaryl methane derivative that acts as an anti-proliferative agent.It is a catalyst in the process of making the triarylmethane dyes, which are widely used in the market. It is employed to make triphenylmethane. It also serves as an antiproliferative drug. Additionally, it is employed in the production of a two-electron reduction products of the pyrylogen. Additionally it also reacts with triphenylphosphine to create a 1:1 molecular compound. It functions as a the clathrate host for methanol as well as dimethyl sulphoxide, and creates complexes with clathrate inclusion.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTRCELOJRDYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058803 | |

| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylcarbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Triphenylcarbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-84-6 | |

| Record name | Triphenylmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97Q0OU9KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenylcarbinol

Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that is often synthesized in organic chemistry laboratories to illustrate the principles of Grignard reactions. This guide provides a detailed explanation of the synthesis mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and drug development professionals. The primary route for this synthesis involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with an ester like methyl benzoate (B1203000) or a ketone such as benzophenone (B1666685).[1]

Core Synthesis Mechanism: The Grignard Reaction

The synthesis of this compound is a classic example of a Grignard reaction, which is a powerful tool for forming carbon-carbon bonds.[2][3] The reaction involves the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon. The overall process can be divided into two main stages: the formation of the Grignard reagent and its reaction with a carbonyl compound, followed by an acidic workup.

Stage 1: Formation of the Grignard Reagent (Phenylmagnesium Bromide)

The Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2][4] It is crucial to maintain anhydrous (water-free) conditions because Grignard reagents are strong bases and will react with water, which would quench the reagent and reduce the yield.[4][5] The surface of the magnesium metal is often activated, sometimes with a small crystal of iodine, to initiate the reaction.[2][6]

Stage 2: Reaction with Carbonyl Compound and Workup

Once formed, the phenylmagnesium bromide is reacted with a suitable carbonyl compound. Two common starting materials are methyl benzoate and benzophenone.

-

Via Methyl Benzoate: This pathway requires two equivalents of the Grignard reagent. The first equivalent adds to the ester carbonyl group, leading to a nucleophilic acyl substitution that forms an unstable intermediate. This intermediate then eliminates a methoxide (B1231860) group to form benzophenone.[1] The newly formed benzophenone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction.[1] This forms a magnesium alkoxide salt.

-

Via Benzophenone: This is a more direct route where one equivalent of phenylmagnesium bromide reacts with benzophenone in a nucleophilic addition reaction to form the magnesium alkoxide salt.[4][7]

In both pathways, the final step is an acidic workup, typically with dilute sulfuric or hydrochloric acid.[1][6] This protonates the alkoxide, yielding this compound, and also converts the basic magnesium salts into water-soluble salts that can be easily removed during the extraction process.[5][6]

Potential Side Reactions

The most common side product is biphenyl (B1667301), which is formed from the reaction of phenylmagnesium bromide with any unreacted bromobenzene.[1][8] This side reaction is minimized by adding the bromobenzene slowly to the magnesium so that it reacts to form the Grignard reagent rather than accumulating and reacting with it.[1] Benzene can also be formed if the Grignard reagent comes into contact with water.[8]

Visualizing the Synthesis Pathway

The following diagram illustrates the reaction mechanism for the synthesis of this compound from methyl benzoate.

Caption: Reaction mechanism for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reactant quantities and product yields for the synthesis of this compound as reported in various experimental procedures.

| Starting Material | Phenylmagnesium Bromide Source | Product Yield | Melting Point (°C) | Reference |

| Ethyl Benzoate (0.5 mole) | Bromobenzene (1.15 moles), Mg (1.1 gram atoms) | 89-93% | 161–162 | [7] |

| Benzophenone (0.5 mole) | Bromobenzene (0.55 gram atoms), Mg (0.55 gram atoms) | ~89-93% | Not specified | [7] |

| Methyl Benzoate (4.5 g) | Bromobenzene (10.0 g), Mg (1.5 g) | 43.5% (actual yield 3.50 g) | 157-159 | [8] |

| Benzophenone (9.1 g) | Bromobenzene (5.3 mL), Mg (1.5 g) | 29.08% (actual yield 3.78 g) | 128-130 |

Experimental Protocols

All glassware must be thoroughly dried before use, often by oven-drying, to prevent moisture from interfering with the reaction.[3][5]

Protocol 1: Synthesis from Methyl Benzoate

This protocol is adapted from established laboratory procedures.[1][6][9]

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes.

-

Grignard Reagent Preparation:

-

Place magnesium turnings (e.g., 2.0 g, 0.082 mole) and anhydrous diethyl ether (e.g., 15 mL) in the round-bottom flask.[1][9]

-

Prepare a solution of bromobenzene (e.g., 9 g) in anhydrous diethyl ether (e.g., 10 mL) and place it in the dropping funnel.[9]

-

Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling begins.[6] If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.[6]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8][9] After the addition is complete, continue to reflux for approximately 30 minutes to ensure all the magnesium has reacted.[1]

-

-

Reaction with Methyl Benzoate:

-

Workup and Purification:

-

Cool the reaction mixture and pour it slowly into a beaker containing ice and 10% sulfuric acid (e.g., 50 mL of acid on 25 g of ice).[1][9]

-

Transfer the mixture to a separatory funnel. Separate the ether layer and wash it successively with water and a sodium bicarbonate solution.[7]

-

Dry the ether layer over an anhydrous drying agent like sodium sulfate.[9]

-

Remove the ether by distillation or rotary evaporation.

-

The crude product often contains biphenyl as an impurity.[8] Purify the this compound by recrystallization from a suitable solvent, such as a ligroin-ether mixture or 2-propanol.[1][3][8]

-

Protocol 2: Synthesis from Benzophenone

This protocol is a more direct, one-equivalent reaction.[4][7]

-

Grignard Reagent Preparation: Prepare phenylmagnesium bromide as described in Protocol 1.

-

Reaction with Benzophenone:

-

Workup and Purification:

-

Perform an acidic workup as described in Protocol 1 by pouring the reaction mixture into a cold, dilute acid solution.

-

Isolate the product through extraction with ether, followed by washing, drying, and solvent removal.

-

Recrystallize the crude product to obtain pure this compound.

-

Visualizing the Experimental Workflow

The following diagram outlines the general experimental workflow for the Grignard synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. theochem.mercer.edu [theochem.mercer.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. rsc.org [rsc.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. homework.sdmesa.edu [homework.sdmesa.edu]

- 9. chemistry-online.com [chemistry-online.com]

An In-depth Technical Guide to Triphenylcarbinol: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenylcarbinol (also known as triphenylmethanol), a tertiary alcohol of significant interest in organic synthesis and various industrial applications. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Identifiers

This compound is characterized by a central tetrahedral carbon atom bonded to three phenyl rings and a hydroxyl group. This sterically hindered structure imparts unique reactivity to the molecule.

| Identifier | Value |

| IUPAC Name | Triphenylmethanol |

| CAS Number | 76-84-6[1][2][3] |

| Molecular Formula | C₁₉H₁₆O[1][2][3] |

| Molecular Weight | 260.33 g/mol [4][5][6][7] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[1] |

| InChI | InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H[1][4] |

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its solubility and thermal properties are summarized below.

Table 2.1: Physical Properties of this compound

| Property | Value |

| Appearance | White crystalline solid[2][4] |

| Melting Point | 160-163 °C[4] |

| Boiling Point | 360-380 °C[4] |

| Density | 1.199 g/cm³ |

Table 2.2: Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[2][4] |

| Petroleum Ether | Insoluble[2][4] |

| Ethanol (B145695) | Soluble[2][4] |

| Diethyl Ether | Soluble[2][4] |

| Benzene (B151609) | Soluble[2][4] |

| Strongly Acidic Solutions | Soluble, with formation of a yellow solution[2][4] |

Spectral Data

The spectral properties of this compound are crucial for its identification and characterization.

Table 3.1: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as a multiplet in the range of 7.2-7.5 ppm. The hydroxyl proton signal is a singlet and its chemical shift is concentration-dependent. |

| ¹³C NMR | The spectrum shows distinct signals for the four types of carbon atoms: the central carbinol carbon, and the ipso, ortho, meta, and para carbons of the phenyl rings. |

| Infrared (IR) | A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching vibration. Strong absorptions in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch), 1440-1600 cm⁻¹ (C=C stretching of the aromatic rings), and 1000-1200 cm⁻¹ (C-O stretch). |

| UV-Vis | Exhibits characteristic absorption bands in the ultraviolet region due to the electronic transitions within the phenyl rings. |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from the reaction of phenylmagnesium bromide with benzophenone (B1666685).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzophenone

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Iodine crystal (optional, as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (containing calcium chloride)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

Place magnesium turnings in the three-necked flask.

-

In the addition funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), a small crystal of iodine can be added as an initiator, and gentle warming may be applied.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. Stir until the solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Wash the ether layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

The resulting crude solid is this compound, which can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and petroleum ether.

-

Formation of the Triphenylmethyl (Trityl) Cation

This procedure describes the qualitative formation of the stable triphenylmethyl carbocation from this compound in a strongly acidic medium.

Materials:

-

This compound

-

Concentrated sulfuric acid

Equipment:

-

Test tube

-

Spatula

-

Dropper

Procedure:

-

Place a small amount (a few crystals) of this compound in a dry test tube.

-

Carefully add a few drops of concentrated sulfuric acid to the test tube.

-

Observe the immediate formation of an intense yellow to orange color, which indicates the formation of the triphenylmethyl cation.[2][4]

-

To demonstrate the reversible nature of the reaction, carefully add water dropwise to the colored solution. The color will disappear, and this compound will precipitate out of the solution.

Synthesis of Triphenylmethyl Chloride

This protocol outlines the reaction of this compound with acetyl chloride to yield triphenylmethyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous benzene or toluene

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve this compound in anhydrous benzene or toluene.

-

Add acetyl chloride to the solution. A precipitate of triphenylmethyl chloride may form immediately.

-

Gently reflux the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize the precipitation of the product.

-

Collect the solid triphenylmethyl chloride by vacuum filtration and wash it with a small amount of cold, dry solvent (e.g., petroleum ether).

-

Dry the product in a desiccator.

Visualizations

The following diagrams illustrate the key chemical transformations described in this guide.

Caption: Synthesis of this compound via Grignard Reaction.

Caption: Formation of the Triphenylmethyl (Trityl) Cation.

Applications

This compound and its derivatives are valuable in various fields:

-

Organic Synthesis: It serves as a precursor for the synthesis of the triphenylmethyl (trityl) group, a widely used protecting group for alcohols, amines, and thiols.

-

Dye Industry: Substituted triphenylcarbinols are intermediates in the production of triarylmethane dyes.

-

Polymer Chemistry: It can be used as an initiator in certain polymerization reactions.

-

Pharmaceutical Research: The trityl group is employed in the synthesis of complex molecules, including nucleosides and peptides.

This guide provides a foundational understanding of this compound for professionals in research and development. The detailed protocols and compiled data are intended to facilitate its safe and effective use in the laboratory.

References

Synthesis of Triphenylmethanol from Bromobenzene: A Technical Guide

This guide provides an in-depth overview of the synthesis of triphenylmethanol from bromobenzene (B47551), a classic example of a Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

The synthesis of triphenylmethanol via the Grignard reaction is a fundamental and versatile method for creating tertiary alcohols. This reaction, developed by Victor Grignard who received the Nobel Prize in Chemistry in 1912, utilizes an organomagnesium halide, known as a Grignard reagent, to form new carbon-carbon bonds.[1][2] The Grignard reagent, in this case, phenylmagnesium bromide, is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent.[2][3] This reagent acts as a potent nucleophile, attacking electrophilic carbonyl carbons. This guide will detail the synthesis of triphenylmethanol from bromobenzene using two common carbonyl compounds: an ester (methyl benzoate (B1203000) or ethyl benzoate) and a ketone (benzophenone).

Reaction Pathways and Mechanism

The synthesis of triphenylmethanol from bromobenzene primarily follows the formation of a phenylmagnesium bromide Grignard reagent, which then reacts with a suitable carbonyl compound.

Step 1: Formation of Phenylmagnesium Bromide

The initial step involves the reaction of bromobenzene with magnesium turnings in an anhydrous ether (typically diethyl ether or tetrahydrofuran) to form phenylmagnesium bromide.[3][4] It is critical to maintain anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene (B151609) and quench the reagent.[4][5] The magnesium surface is often activated using a small crystal of iodine or by physically crushing the turnings to remove the passivating layer of magnesium oxide.[1][4]

Step 2: Reaction with a Carbonyl Compound

Two primary pathways are commonly employed:

-

Pathway A: Reaction with an Ester (e.g., Methyl Benzoate) Two equivalents of phenylmagnesium bromide are required to react with one equivalent of an ester like methyl benzoate.[6] The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) leaving group to form benzophenone (B1666685). A second equivalent of the Grignard reagent then attacks the newly formed benzophenone in a nucleophilic addition reaction to form a magnesium alkoxide intermediate.[3][6]

-

Pathway B: Reaction with a Ketone (e.g., Benzophenone) This pathway is more direct, requiring only one equivalent of phenylmagnesium bromide to react with benzophenone.[7][8] The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of the same magnesium alkoxide intermediate as in Pathway A.[5][9]

Step 3: Acidic Workup

The final step in both pathways is the protonation of the triphenylmethoxide magnesium bromide salt. This is achieved by adding a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the reaction mixture, which yields the final product, triphenylmethanol.[5][7]

Caption: Reaction mechanism for the synthesis of triphenylmethanol.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of triphenylmethanol. All glassware must be scrupulously cleaned and oven-dried to eliminate any traces of water.[10]

Protocol 1: Synthesis from Bromobenzene and Methyl Benzoate

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.[6][8]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

-

-

Reaction with Methyl Benzoate:

-

After the magnesium has been consumed, prepare a solution of methyl benzoate in anhydrous diethyl ether.

-

Add the methyl benzoate solution dropwise to the freshly prepared Grignard reagent. A white precipitate may form during the addition.[6]

-

After the addition is complete, gently reflux the mixture for approximately 30 minutes to ensure the reaction goes to completion.[6]

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully pour the mixture into a beaker containing a mixture of ice and 10% sulfuric acid or 3M HCl to hydrolyze the magnesium salt.[6][10]

-

Transfer the mixture to a separatory funnel and separate the aqueous and ether layers.

-

Wash the ether layer sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride (brine) solution.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).[4][6]

-

-

Purification:

-

Evaporate the ether solvent. The crude product is often contaminated with biphenyl (B1667301), a common side product.[10]

-

Purify the crude triphenylmethanol by recrystallization from a suitable solvent such as isopropyl alcohol or by trituration with a solvent like petroleum ether or hexane (B92381) in which biphenyl is soluble, but triphenylmethanol is not.[5][10][11]

-

Collect the purified crystals by vacuum filtration.

-

Protocol 2: Synthesis from Bromobenzene and Benzophenone

This protocol is similar to the one above, with the main difference being in the stoichiometry and the reactant used in step 3.

-

Apparatus Setup and Grignard Preparation: Follow steps 1 and 2 from Protocol 1.

-

Reaction with Benzophenone:

-

Prepare a solution of benzophenone in anhydrous diethyl ether.[5]

-

Slowly add the benzophenone solution to the Grignard reagent in the dropping funnel. The addition is often exothermic, and the rate should be controlled to maintain a gentle reflux.[4]

-

Allow the mixture to stir at room temperature until the reaction is complete, which is often indicated by a color change.[10]

-

-

Workup, Isolation, and Purification: Follow steps 4 and 5 from Protocol 1.

Caption: General experimental workflow for triphenylmethanol synthesis.

Quantitative Data

The yield and purity of triphenylmethanol can vary based on the specific reagents and conditions used. The following table summarizes representative quantitative data from various experimental reports.

| Parameter | Value | Source |

| Reactants | ||

| Bromobenzene | 1.20 g | [7] |

| Benzophenone | 1.09 g | [11] |

| Magnesium | 0.115 g | [11] |

| Product Data | ||

| Theoretical Yield | 2.07 g - 2.68 g | [7] |

| Actual Yield (Crude) | 1.26 g | [7] |

| Actual Yield (Purified) | 1.61 g | [7] |

| Percent Yield | ||

| Crude Product | 83.3% | [7] |

| Purified Product | 9.21% - 78.36% | [7][11] |

| Physical Properties | ||

| Melting Point (Crude) | 158-161 °C | [7] |

| Melting Point (Purified) | 160-165 °C | [7][11] |

| Characterization Data (IR) | ||

| O-H Stretch | ~3400-3472 cm⁻¹ | [7][11][12] |

| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | [7] |

| Aromatic C-H Stretch | ~3024-3060 cm⁻¹ | [12] |

Side Reactions and Impurities

The most significant side reaction in this synthesis is the formation of biphenyl. This can occur through the coupling of the Grignard reagent with unreacted bromobenzene.[10] High local concentrations of bromobenzene and elevated temperatures can favor the formation of this impurity.[10] Biphenyl is a yellowish, non-polar solid that can be separated from the more polar triphenylmethanol product during the purification step.[10] Another potential side reaction is the reaction of the Grignard reagent with atmospheric oxygen or carbon dioxide.[5][6] As previously mentioned, any moisture present will react with the Grignard reagent to produce benzene.[5]

Conclusion

The synthesis of triphenylmethanol from bromobenzene is a robust and illustrative example of the Grignard reaction. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture. The choice between an ester or a ketone as the carbonyl source allows for flexibility in the synthetic design. Proper purification techniques are essential to remove the primary byproduct, biphenyl, to obtain high-purity triphenylmethanol. This synthesis remains a valuable procedure in both academic and industrial settings for the construction of complex organic molecules.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. coconote.app [coconote.app]

- 4. cerritos.edu [cerritos.edu]

- 5. studycorgi.com [studycorgi.com]

- 6. amherst.edu [amherst.edu]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. tsijournals.com [tsijournals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. odinity.com [odinity.com]

- 12. unwisdom.org [unwisdom.org]

An In-depth Technical Guide to Triphenylcarbinol: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for triphenylcarbinol (also known as triphenylmethanol or trityl alcohol). The information is compiled and presented to meet the needs of professionals in research and development, ensuring safe handling and application.

CAS Number: 76-84-6[1][2][3][4][5][6][7][8][9]

Chemical and Physical Properties

This compound is a white, crystalline solid organic compound. It is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₆O | [1][2][3][5][8][9] |

| Molecular Weight | 260.33 g/mol | [1][3][8][9] |

| Melting Point | 160 - 164 °C | [1][3][4][8] |

| Boiling Point | 360 °C | [1][3][4][6][8] |

| Solubility | Insoluble in water. Soluble in ethanol, diethyl ether, benzene, and glacial acetic acid. | [2][9][10] |

| Appearance | White to off-white crystalline powder. | [4][9] |

Safety and Hazard Information

While extensive toxicological properties have not been thoroughly investigated, this compound is classified with specific hazards under the Globally Harmonized System (GHS).[1][8]

| Hazard Category | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

STOT SE: Specific Target Organ Toxicity - Single Exposure

Many safety data sheets note that comprehensive toxicological, ecological, and persistence data are not available for this compound.[1][8]

Experimental Protocols for Safe Handling

The following protocols are synthesized from safety data sheets to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][8]

-

Skin Protection:

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][4] If dust formation is likely or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[8]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If the individual is not breathing, provide artificial respiration. Consult a physician.[1][8][9]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice or attention.[1][8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1][9]

-

If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][8] Call a poison control center or physician if you feel unwell.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][4][8]

-

Specific Hazards: The compound is a non-combustible solid.[9] However, thermal decomposition can produce hazardous carbon oxides (CO, CO₂).[4][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4][8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and inhalation of dust. Ensure adequate ventilation.[1][8]

-

Environmental Precautions: Do not let the product enter drains or waterways.[8]

-

Cleanup Protocol:

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1][8]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][9] Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment, from initial preparation to final waste disposal.

Caption: Safe handling workflow for this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. medkoo.com [medkoo.com]

- 3. CAS # 76-84-6, Triphenylmethanol, this compound, Trityl alcohol - chemBlink [chemblink.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C19H16O | CID 6457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS RN 76-84-6 | Fisher Scientific [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. Triphenylmethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. Triphenylmethanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that serves as a fundamental building block and reagent in organic synthesis. Its unique steric and electronic properties, arising from the three phenyl rings attached to a central carbinol carbon, make it a versatile compound in various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of key reaction pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical science.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] It is generally insoluble in water and petroleum ether but exhibits good solubility in organic solvents such as ethanol (B145695), diethyl ether, and benzene.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O | [1][3] |

| Molar Mass | 260.33 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 160-163 °C | [1][4] |

| Boiling Point | 360-380 °C | [1][4] |

| Density | 1.199 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Ethanol | Soluble | [1] |

| Solubility in Diethyl Ether | Soluble | [1] |

| Solubility in Benzene | Soluble | [1] |

| Solubility in Petroleum Ether | Insoluble | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the tertiary alcohol functional group and the steric hindrance imposed by the three bulky phenyl groups.

A hallmark reaction of this compound is its reaction with strong acids to form the stable triphenylmethyl carbocation, also known as the trityl cation.[1][2] This carbocation is intensely colored, typically appearing yellow, due to the extensive resonance stabilization across the three phenyl rings.[1][2]

The steric bulk of the phenyl groups prevents some typical alcohol reactions. For instance, this compound does not readily undergo esterification with acyl chlorides under standard conditions. Instead, it reacts to form triphenylmethyl chloride (trityl chloride).[1]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

| Spectroscopic Data | Description |

| ¹H NMR (in CDCl₃) | The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.3 ppm. The hydroxyl proton signal is often observed as a broad singlet. |

| ¹³C NMR (in CDCl₃) | The spectrum shows distinct signals for the carbinol carbon (around 82 ppm) and the aromatic carbons. The ipso-carbon (the carbon attached to the hydroxyl group) appears around 147 ppm, while the other aromatic carbons are found in the 127-128 ppm region. |

| Infrared (IR) | A broad absorption band in the region of 3400-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-H stretching of the aromatic rings are observed around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic rings appear in the 1440-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 260. Common fragmentation patterns include the loss of a water molecule (M-18) and the formation of the stable trityl cation (m/z = 243) through the loss of a hydroxyl radical. |

| UV-Vis | In a non-polar solvent, this compound exhibits absorption maxima in the ultraviolet region, characteristic of the phenyl chromophores. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This compound can be synthesized through the reaction of a Grignard reagent, phenylmagnesium bromide, with either methyl benzoate (B1203000) or benzophenone (B1666685).

Method 1: Synthesis from Methyl Benzoate

This method involves the reaction of two equivalents of phenylmagnesium bromide with one equivalent of methyl benzoate.

Experimental Workflow: Synthesis from Methyl Benzoate

Caption: Workflow for the synthesis of this compound from methyl benzoate.

Detailed Protocol:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried to be completely free of moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyl Benzoate:

-

A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution.

-

The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for another 30 minutes.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled in an ice bath and then slowly poured into a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid) to quench the reaction and protonate the alkoxide.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether to recover any dissolved product.

-

The combined organic layers are washed with water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of diethyl ether and petroleum ether.

-

Method 2: Synthesis from Benzophenone

This method involves the reaction of one equivalent of phenylmagnesium bromide with one equivalent of benzophenone.

Detailed Protocol:

-

Preparation of Phenylmagnesium Bromide: This step is identical to the protocol described in Method 1.

-

Reaction with Benzophenone:

-

A solution of benzophenone in anhydrous diethyl ether is added dropwise to the Grignard reagent.

-

The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes at room temperature or with gentle refluxing.

-

-

Work-up, Isolation, and Purification: These steps are identical to those described in Method 1.

Key Chemical Reaction: Formation of the Trityl Cation

This reaction is a characteristic test for this compound and demonstrates the stability of the resulting carbocation.

Reaction Diagram: Formation of Trityl Cation

Caption: Reaction of this compound with a strong acid to form the trityl cation.

Conclusion

This compound is a compound of significant interest in organic chemistry due to its distinct physical and chemical properties. Its synthesis via the Grignard reaction is a classic and robust method, and its reactivity provides a gateway to the formation of the stable trityl cation, a species of considerable synthetic and theoretical importance. The data and protocols presented in this guide are intended to equip researchers and professionals with the necessary information for the effective handling, synthesis, and application of this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of Triphenylcarbinol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of triphenylcarbinol (also known as triphenylmethanol) in a variety of common laboratory solvents. Understanding the solubility characteristics of this bulky tertiary alcohol is crucial for its application in organic synthesis, materials science, and pharmaceutical development. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

This compound's solubility is largely dictated by its molecular structure: three nonpolar phenyl rings and a polar hydroxyl group. This amphiphilic nature results in varied solubility across different solvent classes. The principle of "like dissolves like" is a key determinant of its behavior. Generally, this compound exhibits poor solubility in highly polar solvents like water and nonpolar aliphatic hydrocarbons, while showing good solubility in moderately polar and aromatic solvents.

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Select Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | H₂O | 18.02 | 25 | 0.1432[1] |

| Benzene | C₆H₆ | 78.11 | 25 | 16.5[1] |

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility |

| Acetone | C₃H₆O | 58.08 | Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Very Soluble[1] |

| Dioxane | C₄H₈O₂ | 88.11 | Soluble |

| Ethanol | C₂H₅OH | 46.07 | Very Soluble[1] |

| Methanol | CH₃OH | 32.04 | Soluble[3] |

| Toluene | C₇H₈ | 92.14 | Soluble |

| Hexane | C₆H₁₄ | 86.18 | Insoluble |

| Petroleum Ether | N/A | N/A | Insoluble[1][4][5] |

Experimental Protocols: Determination of this compound Solubility

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in a given solvent, primarily based on the isothermal shake-flask method followed by gravimetric analysis. This method is widely accepted for its reliability and accuracy in determining the equilibrium solubility of a solid compound.

Objective: To determine the equilibrium solubility of this compound in a specific laboratory solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time for this compound is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 24 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry collection vial. This step removes any fine, suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

-

Express the solubility as grams of this compound per 100 grams of the solvent.

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound like this compound.

References

historical discovery and significance of triphenylcarbinol

An In-depth Technical Guide on the Historical Discovery and Significance of Triphenylcarbinol

Executive Summary

This compound, also known as triphenylmethanol, is a tertiary alcohol that has played a pivotal role in the advancement of organic chemistry. Its discovery was a landmark in the study of sterically hindered molecules, and its synthesis is a classic illustration of the Nobel Prize-winning Grignard reaction. Beyond its pedagogical value, this compound is the parent compound for the triphenylmethyl (trityl) group, a cornerstone of protecting group chemistry, particularly in the synthesis of complex biomolecules like oligonucleotides and peptides. This guide provides a comprehensive overview of the historical context of this compound's discovery, its synthesis, its chemical properties, and its enduring significance in modern chemical science and drug development.

Historical Discovery

The first synthesis of this compound was reported in 1874 by the Russian doctoral student Walerius Hemilian.[1] His initial preparations involved the hydrolysis of triphenylmethyl bromide and the oxidation of triphenylmethane (B1682552) with chromic acid.[1] However, the most significant breakthrough related to this compound came with the advent of organometallic chemistry.

In 1912, François Auguste Victor Grignard was awarded the Nobel Prize for his discovery of organomagnesium halides, now famously known as Grignard reagents.[2] The reaction of these reagents with carbonyl compounds proved to be a powerful and versatile method for forming carbon-carbon bonds. The synthesis of this compound from the reaction of phenylmagnesium bromide with esters like ethyl or methyl benzoate (B1203000), or with benzophenone, quickly became a quintessential example of this new reaction's utility.[1][2][3][4] This particular synthesis is frequently used in academic laboratories to introduce students to the preparation and reactivity of Grignard reagents.[2]

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. It is notable for its insolubility in water and petroleum ether, but it dissolves readily in organic solvents such as ethanol, diethyl ether, and benzene.[1][5]

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₆O | [5][6] |

| Molar Mass | 260.33 g/mol | [5][7][8] |

| Melting Point | 160-163 °C | [8][9] |

| Boiling Point | 360-380 °C | [8] |

| Density | 1.199 g/cm³ | [8] |

| CAS Number | 76-84-6 | [5][6] |

| Appearance | White to cream crystalline powder | [7] |

| Vapor Pressure | 1.88 x 10⁻⁶ mmHg at 25°C | [8] |

| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, benzene | [1][5] |

Synthesis of this compound via Grignard Reaction

The most common and instructive synthesis of this compound involves the reaction of an excess of phenylmagnesium bromide with an ester, such as ethyl benzoate or methyl benzoate.[10][11] The reaction proceeds in two stages: the initial nucleophilic attack forms a ketone intermediate (benzophenone), which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.[10][11][12]

Experimental Protocol: Synthesis of Phenylmagnesium Bromide

Materials:

-

Magnesium turnings (1.0 g, ~41 mmol)[13]

-

Bromobenzene (B47551), anhydrous (4.5 mL, ~43 mmol)[13]

-

Iodine crystal (optional, as initiator)[14]

-

All glassware must be scrupulously dried (e.g., oven-dried overnight) to prevent moisture from quenching the reaction.[2][11][13]

Procedure:

-

Place 1.0 g of dry, shiny magnesium turnings into a dry 100-mL round-bottom flask equipped with a stir bar and a reflux condenser.[13][14]

-

In a separate, dry container, prepare a solution of 4.5 mL of anhydrous bromobenzene in 8 mL of anhydrous diethyl ether.[13]

-

Add approximately 1-2 mL of the bromobenzene/ether solution to the flask containing the magnesium turnings, just enough to cover them.[13][15]

-

The reaction should initiate within a few minutes, indicated by bubbling and the solution turning cloudy and brownish.[14][16] If it does not start, gently warm the flask with the palms of your hands or add a small crystal of iodine to activate the magnesium surface.[14] An ice bath should be kept ready to control the exothermic reaction if it becomes too vigorous.[14][16]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise from an addition funnel at a rate that maintains a gentle reflux.[14]

-

After the addition is complete, gently reflux the mixture for an additional 25-30 minutes to ensure most of the magnesium is consumed.[14] The resulting cloudy, brownish-gray solution is the Grignard reagent, phenylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylmagnesium bromide solution (from step 4.1)

-

Saturated sodium bicarbonate solution[3]

-

Saturated sodium chloride solution (brine)[18]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate[18][19]

Procedure:

-

Prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous diethyl ether in a dropping funnel.[11][14]

-

Cool the flask containing the phenylmagnesium bromide reagent in an ice-water bath.[11]

-

Slowly add the methyl benzoate solution dropwise to the stirred Grignard reagent.[11][14] Control the addition rate to maintain a gentle reaction; an intermediate product may precipitate as a white solid.[14]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes.[3]

-

Workup: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing about 15 g of crushed ice and 30 mL of 10% sulfuric acid, stirring constantly.[14] This step hydrolyzes the magnesium alkoxide salt to form this compound and dissolves the basic magnesium salts.[14]

-

Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add the rinsing to the funnel.[14]

-

Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether. Combine all organic extracts.[19]

-

Wash the combined organic layer successively with water, 5% sodium bicarbonate solution, and finally with brine.[3][18]

-

Dry the organic layer over anhydrous sodium sulfate.[18]

-

Purification: Decant or filter the dried ether solution and remove the solvent using a rotary evaporator. The crude product may contain biphenyl (B1667301) as a side product.[16]

-

Recrystallize the crude solid from a suitable solvent, such as ligroin or carbon tetrachloride, to obtain pure, colorless crystals of this compound.[3][16] The typical yield is between 89-93%.[3]

Significance in Organic Chemistry and Drug Development

The importance of this compound extends far beyond its synthesis. It is a critical precursor to the triphenylmethyl (trityl) group, which has profound applications in synthesis and materials science.

The Trityl Group: A Key Protecting Group

The trityl group (Tr) is a bulky protecting group used extensively in organic synthesis to transiently block hydroxyl and amine functionalities.[20][21] Its primary advantages are its ease of introduction and its selective removal under mild acidic conditions, while being stable to neutral and basic environments.[22] This makes it invaluable in multi-step syntheses of complex molecules.

-

Nucleoside and Oligonucleotide Synthesis: The 4,4′-dimethoxytrityl (DMTr) group, a derivative of the trityl group, is the standard protecting group for the 5'-hydroxyl function of nucleosides during the solid-phase synthesis of DNA and RNA.[21][23] Its acid lability allows for stepwise deprotection in automated synthesizers.

-

Carbohydrate and Peptide Chemistry: The trityl group and its derivatives are also used to protect primary alcohols in carbohydrate chemistry and amine groups in peptide synthesis.[22][23]

Formation of the Stable Trityl Carbocation

When this compound is dissolved in strong acids, it generates an intensely yellow solution.[1][5] This color is due to the formation of the triphenylmethyl carbocation, commonly known as the trityl cation.

The remarkable stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. This stability makes it an isolable carbocation and a subject of fundamental studies in physical organic chemistry.[24]

The Triphenylmethyl (Trityl) Radical

In 1900, Moses Gomberg discovered the triphenylmethyl radical, the first persistent organic radical to be described.[25][26] This radical can be formed from triphenylmethyl halides and exists in equilibrium with its dimer.[25] this compound serves as a precursor for these halides (e.g., by reaction with acetyl chloride). The study of the trityl radical was foundational to the field of radical chemistry and the development of Electron Spin Resonance (ESR) spectroscopy.[25][27]

Applications in Dyes and Materials

Derivatives of this compound are intermediates in the production of a wide array of commercially important triarylmethane dyes.[1] The chromophore of these dyes is often based on the resonance-stabilized cationic structure related to the trityl cation. Furthermore, the unique properties of the trityl group have been exploited in bioconjugation, chemical cross-linking, and fluorescence applications.[20][21]

Visualized Mechanisms and Workflows

Reaction Mechanism: Grignard Synthesis of this compound

Experimental Workflow

Conclusion

From its early discovery to its central role in the development and teaching of the Grignard reaction, this compound has secured a lasting place in the history of organic chemistry. Its significance is amplified by its function as the gateway to the trityl group, a vital tool in the synthetic chemist's arsenal (B13267) for constructing complex, life-saving molecules. The study of this compound and its derivatives, including the stable trityl cation and the persistent trityl radical, continues to provide fundamental insights into chemical reactivity and structure. For researchers and professionals in drug development, an understanding of the chemistry surrounding this compound remains essential for the strategic design and synthesis of new therapeutic agents.

References

- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. merriam-webster.com [merriam-webster.com]

- 5. medkoo.com [medkoo.com]

- 6. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]

- 7. This compound | C19H16O | CID 6457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound, 99% 76-84-6 India [ottokemi.com]

- 10. Grignard Reaction: Ethyl Benzoate to Triphenylmethanol [prepp.in]

- 11. www1.udel.edu [www1.udel.edu]

- 12. adichemistry.com [adichemistry.com]

- 13. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

- 16. homework.sdmesa.edu [homework.sdmesa.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. theochem.mercer.edu [theochem.mercer.edu]

- 19. benchchem.com [benchchem.com]

- 20. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent applications of bifunctional trityl groups - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]

- 26. Triphenylmethyl | chemical radical | Britannica [britannica.com]

- 27. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

The Reaction of Triphenylcarbinol with Strong Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylcarbinol (triphenylmethanol) undergoes a facile and visually striking reaction with strong acids to generate the stable triphenylmethyl (trityl) carbocation. This reaction is of significant interest in organic chemistry due to the remarkable stability of the resulting carbocation, which is a consequence of extensive resonance delocalization across its three phenyl rings. This technical guide provides an in-depth analysis of this reaction, including its mechanism, quantitative spectroscopic data, detailed experimental protocols for the formation and isolation of trityl cation salts, and a discussion of its applications in synthesis and catalysis.

Introduction

The formation of carbocations is a cornerstone of organic reaction mechanisms. However, most simple carbocations are transient, highly reactive species. The triphenylmethyl cation, in contrast, is a classic example of a stable carbocation that can be isolated as a salt.[1] Its stability arises from the delocalization of the positive charge over the π-systems of the three phenyl rings. The reaction of this compound with strong acids provides a straightforward and reliable method for the generation of this iconic carbocation. In strongly acidic solutions, this compound produces an intense yellow color, which is characteristic of the trityl cation. This guide will explore the fundamental aspects of this reaction, providing researchers with the necessary information to utilize it in a laboratory setting.

Reaction Mechanism

The reaction of this compound with a strong acid (HA) proceeds through a two-step mechanism:

-

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a Brønsted-Lowry base, accepting a proton from the strong acid. This initial acid-base reaction forms a protonated alcohol (an oxonium ion), which is a much better leaving group than the hydroxide (B78521) ion.

-

Loss of Water to Form the Carbocation: The carbon-oxygen bond in the oxonium ion cleaves, and the stable water molecule departs. This heterolytic cleavage results in the formation of the planar, sp²-hybridized triphenylmethyl carbocation and the conjugate base of the strong acid (A⁻).[1] The resulting trityl cation and the counter-anion form an ion pair.[1]

// Reactants this compound [label="this compound"]; StrongAcid [label="H-A"];

// Intermediates ProtonatedAlcohol [label="Protonated this compound\n(Oxonium Ion)"]; Water [label="H₂O"];

// Products TritylCation [label="Triphenylmethyl (Trityl) Cation", fontcolor="#EA4335"]; Anion [label="A⁻"];

// Nodes for reaction steps plus1 [label="+", shape=plaintext]; plus2 [label="+", shape=plaintext]; plus3 [label="+", shape=plaintext]; arrow1 [label="⇌", shape=plaintext, fontsize=20]; arrow2 [label="⇌", shape=plaintext, fontsize=20]; minus_water [label="- H₂O", shape=plaintext];

// Layout {rank=same; this compound; plus1; StrongAcid;} {rank=same; ProtonatedAlcohol;} {rank=same; TritylCation; plus2; Anion;}

// Edges this compound -> arrow1 [style=invis]; plus1 -> arrow1 [style=invis]; StrongAcid -> arrow1 [style=invis]; arrow1 -> ProtonatedAlcohol; ProtonatedAlcohol -> arrow2; arrow2 -> TritylCation; arrow2 -> plus2 [style=invis]; arrow2 -> Anion [style=invis]; ProtonatedAlcohol -> Water [label="Loss of Water", color="#4285F4"]; } caption: "Reaction mechanism of this compound with a strong acid."

Quantitative Data

The formation of the triphenylmethyl cation can be readily quantified using spectroscopic methods. The intense color of the cation makes it particularly amenable to UV-Visible spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for its characterization.

Spectroscopic Data Summary

| Parameter | Value | Conditions | Reference(s) |

| UV-Vis Spectroscopy | |||

| λmax | 410 nm, 435 nm | 2% Trifluoroacetic acid in Chloroform | [2][3] |

| Molar Absorptivity (ε) | ~45,000 M-1cm-1 | 2% Trifluoroacetic acid in Chloroform | [2][3] |

| 13C NMR Spectroscopy | |||

| Chemical Shift (C+) | ~210 ppm | Solid-state or superacid media | [4] |

| Chemical Shift (Cipso) | ~156.3 ppm | CD3CN | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the generation of the triphenylmethyl cation using different strong acids.

Protocol 1: Generation of Triphenylmethyl Tetrafluoroborate (B81430)

This protocol describes the reaction of this compound with fluoroboric acid in acetic anhydride (B1165640). The acetic anhydride acts as both a solvent and a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium towards the formation of the carbocation.[1][6]

Materials:

-

This compound (260 mg, 1.0 mmol)

-

Acetic anhydride (1.5 mL)

-

Fluoroboric acid (HBF4, 48% aqueous solution, ~0.2 mL)

-

Anhydrous diethyl ether

-

Dry test tubes and other appropriate glassware

-

Ice-water bath

Procedure:

-

In a large, dry test tube, dissolve 260 mg of this compound in 1.5 mL of acetic anhydride.

-

Cool the test tube in an ice-water bath.

-

Slowly, and with caution, add 0.2 mL of 48% aqueous fluoroboric acid dropwise to the cooled solution. An exothermic reaction will occur.

-

Observe the formation of a bright yellow precipitate, which is the triphenylmethyl tetrafluoroborate salt.

-

To isolate the salt, add anhydrous diethyl ether to the mixture. The triphenylmethyl tetrafluoroborate is insoluble in diethyl ether and can be collected by filtration.

-

Wash the collected solid with a small amount of anhydrous diethyl ether and dry under vacuum.

Protocol 2: Generation of Triphenylmethyl Hexafluorophosphate (B91526)

This protocol details the synthesis of triphenylmethyl hexafluorophosphate, a common and relatively stable salt of the trityl cation.

Materials:

-

This compound

-

Acetic anhydride

-

Hexafluorophosphoric acid (HPF6, 60% aqueous solution)

-

Crystallization dish

Procedure:

-

Dissolve this compound in acetic anhydride at room temperature in a suitable flask.

-

To this solution, add a 60% aqueous solution of hexafluorophosphoric acid.

-

Allow the resulting mixture to stand at room temperature. Crystal growth of triphenylmethyl hexafluorophosphate will occur.[3]

-

The crystals can be isolated by filtration, washed with a non-polar solvent in which the salt is insoluble (e.g., anhydrous diethyl ether), and dried.

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and isolation of a triphenylmethyl cation salt from this compound is depicted below.

// Workflow dissolve -> cool -> add_acid -> formation; formation -> add_ether -> filter -> wash -> dry -> product; product -> uv_vis; product -> nmr; } caption: "General workflow for the synthesis of a trityl salt."

Applications in Research and Development

The triphenylmethyl cation and its derivatives are not merely academic curiosities; they have found numerous applications in organic synthesis and materials science.

-

Hydride Abstraction: Trityl cations are potent hydride abstracting agents, capable of converting C-H bonds in suitable substrates into C-C or C-heteroatom bonds.[7]

-

Catalysis: As a Lewis acid, the trityl cation can catalyze a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.[8]

-

Protecting Groups: The triphenylmethyl group is a widely used protecting group for primary alcohols in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry. The formation of the trityl ether and its subsequent removal under acidic conditions leverages the stability of the trityl cation.

-

Polymerization Initiators: Trityl salts can serve as initiators for cationic polymerization.

Safety Considerations

Strong acids such as fluoroboric acid, hexafluorophosphoric acid, and triflic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Acetic anhydride is also corrosive and has a strong, irritating odor. All manipulations should be performed with caution to avoid contact with skin and eyes and to prevent inhalation of vapors.

Conclusion